3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
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Overview
Description
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenylsulfonyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The ethylphenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industry: It is explored for its potential use as a catalyst or intermediate in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-methylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
- 3-((4-ethylphenyl)sulfonyl)-6,7-dichloro-1-methylquinolin-4(1H)-one
- 3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-ethylquinolin-4(1H)-one
Uniqueness
3-((4-ethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both difluoro and ethylphenylsulfonyl groups can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-3-11-4-6-12(7-5-11)25(23,24)17-10-21(2)16-9-15(20)14(19)8-13(16)18(17)22/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPNIWXSUZJIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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